molecular formula C12H10ClFN2O2 B11849278 Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1245101-31-8

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11849278
CAS No.: 1245101-31-8
M. Wt: 268.67 g/mol
InChI Key: MLAHQIOGTWZZRN-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both chloro and fluoro substituents on the aromatic ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-fluorobenzoyl chloride with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents enhance its ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and microbial cell walls.

Comparison with Similar Compounds

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the fluoro substituent, which may reduce its biological activity.

    Ethyl 5-bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate:

    Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: The position of the fluoro substituent can affect its binding affinity and specificity.

This compound stands out due to the specific positioning of the chloro and fluoro groups, which can enhance its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1245101-31-8

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

ethyl 5-chloro-1-(3-fluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3

InChI Key

MLAHQIOGTWZZRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)Cl

Origin of Product

United States

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